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Compound of Interest

Compound Name: Boc-4-Amino-D-phenylalanine

Cat. No.: B558464

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-
butyloxycarbonyl-4-amino-D-phenylalanine (Boc-4-Amino-D-phenylalanine). Due to the
limited availability of specific experimental spectra for this derivative, this document presents
representative data from the closely related compound, Boc-D-phenylalanine, and discusses
the expected spectral variations arising from the introduction of the 4-amino group. This guide
is intended to serve as a valuable resource for researchers in peptide synthesis, medicinal
chemistry, and drug development.

Chemical Structure and Properties

Boc-4-Amino-D-phenylalanine is a derivative of the non-proteinogenic amino acid D-
phenylalanine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and an
amino group is substituted at the para-position of the phenyl ring.

Property Value

Molecular Formula C14H20N204[1][2][3]
Molecular Weight 280.32 g/mol [1][2]
Appearance White to off-white powder
CAS Number 164332-89-2[2][3]
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Spectroscopic Data Summary

The following tables summarize the expected and representative spectroscopic data for Boc-4-
Amino-D-phenylalanine. The Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are
based on the known spectra of Boc-D-phenylalanine, with anticipated shifts and additional
signals due to the 4-amino group highlighted. Mass Spectrometry (MS) data is predicted based
on the compound's molecular weight and common fragmentation patterns of Boc-protected
amino acids.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The
expected proton NMR spectrum of Boc-4-Amino-D-phenylalanine would exhibit characteristic
signals for the Boc group, the amino acid backbone, and the substituted aromatic ring.

Table 1: Predicted *H NMR Data for Boc-4-Amino-D-phenylalanine

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b558464?utm_src=pdf-body
https://www.benchchem.com/product/b558464?utm_src=pdf-body
https://www.benchchem.com/product/b558464?utm_src=pdf-body
https://www.benchchem.com/product/b558464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift

(3) ppm

Multiplicity

Integration

Assignment

Notes

~1.3-1.4

Singlet

9H

(CH3)sC- (Boc
group)

A characteristic
upfield singlet for
the nine
equivalent
protons of the

tert-butyl group.

~2.8-3.1

Multiplet

2H

B-CH2

Diastereotopic
protons of the
methylene group,
appearing as a

multiplet.

~3.5-4.0

Broad Singlet

2H

Ar-NH:z

Chemical shift
can vary
depending on
solvent and

concentration.

~4.2-4.4

Multiplet

1H

The alpha-proton
of the amino acid

backbone.

~5.0-5.2

Broad Doublet

NH (Boc)

The amide
proton of the Boc

protecting group.

~6.5-6.7

Doublet

2H

Aromatic CH
(ortho to NH2)

Protons on the
aromatic ring
ortho to the
amino group,
shifted upfield
due to the
electron-donating

nature of NH2.
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Protons on the
Aromatic CH aromatic ring
~6.9-7.1 Doublet 2H
(meta to NH2) meta to the

amino group.

The carboxylic
acid proton,
which may be
broad and its

~10-12 Broad Singlet 1H COOH chemical shift is
highly dependent
on the solvent
and

concentration.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The
spectrum for Boc-4-Amino-D-phenylalanine is expected to show distinct signals for each
carbon atom.

Table 2: Predicted 3C NMR Data for Boc-4-Amino-D-phenylalanine
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Chemical Shift (6) ppm

Assignment

Notes

Characteristic signal for the

~28.0 (CH3)sC- (Boc group) methyl carbons of the Boc

group.

The beta-carbon of the
~37.0 B-CH: _ _ _

phenylalanine side chain.

The alpha-carbon of the amino
~55.0 o-CH _

acid backbone.

The quaternary carbon of the
~80.0 (CH3)sC- (Boc group)

Boc group.

Aromatic carbons ortho to the
~115.0 Aromatic CH (ortho to NH2) amino group, shielded by the

electron-donating NH2 group.

) ) The aromatic carbon attached

~128.0 Aromatic C (ipso- to CH2)

to the 3-CHz group.

) Aromatic carbons meta to the

~130.0 Aromatic CH (meta to NHz) ]

amino group.

The aromatic carbon attached
~145.0 Aromatic C (ipso- to NH2) to the amino group,

significantly deshielded.

The carbonyl carbon of the
~155.0 C=0 (Boc group) i

Boc protecting group.
~175.0 COOH The carboxylic acid carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Boc-4-Amino-D-phenylalanine will show characteristic absorption bands for the
N-H, C=0, and C-N bonds, among others.

Table 3: Predicted IR Data for Boc-4-Amino-D-phenylalanine
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (carboxylic acid),

3400-3200 Strong, Broad ] )
N-H stretch (amine and amide)
3030 Medium Aromatic C-H stretch
2980-2930 Medium Aliphatic C-H stretch
C=0 stretch (Boc carbonyl and
1710-1680 Strong ] )
carboxylic acid)
1620-1580 Medium N-H bend (amine)
1540-1500 Medium N-H bend (amide II)
1500-1400 Medium Aromatic C=C stretch
1250-1200 Strong C-O stretch (Boc ester)
para-disubstituted benzene C-
850-800 Strong

H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Boc-4-Amino-D-phenylalanine, electrospray ionization (ESI) is a common

technique.

Table 4: Predicted MS Data for Boc-4-Amino-D-phenylalanine
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m/z lon Notes
281.15 [M+H]* Protonated molecular ion.
303.13 [M+Na]* Sodium adduct.

Loss of isobutylene from the
225.10 [M+H - CaHs]*

Boc group.
181.09 [M+H - Boc]* Loss of the entire Boc group.

S Characteristic fragment for

120.08 Immonium ion

phenylalanine derivatives.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data

presented above. These protocols are based on standard practices for the analysis of Boc-

protected amino acids and can be adapted for Boc-4-Amino-D-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated
solvent (e.g., CDCls, DMSO-ds, or MeOD) in a 5 mm NMR tube. The choice of solvent can

affect the chemical shifts.

e Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used.

e 'H NMR Acquisition:

(¢]

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans.

[¢]

[¢]

Relaxation Delay: 1-2 seconds.

o

Spectral Width: 0-12 ppm.

e 13C NMR Acquisition:
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[e]

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

o

Number of Scans: 1024 or more scans, depending on the sample concentration.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: 0-200 ppm.

o Data Processing: The raw data is Fourier transformed, phased, and baseline corrected.
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with
anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent
pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
on the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR
crystal) is recorded.

o The sample spectrum is then recorded.

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

o Spectral Range: Typically 4000-400 cm™1,

o Resolution: 4 cm™1.
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Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile, or a mixture with water) to a concentration of approximately 10-100 pg/mL. A
small amount of formic acid or acetic acid may be added to promote protonation in positive
ion mode.

e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,
such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

e Acquisition (Positive lon Mode):

lonization Mode: ESI+.

[¢]

[¢]

Capillary Voltage: 3-5 kV.

[e]

Source Temperature: 100-150 °C.

o

Scan Range: m/z 50-500.

[¢]

Fragmentation (MS/MS): For structural confirmation, collision-induced dissociation (CID)
can be performed on the parent ion [M+H]* to generate a fragment ion spectrum.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Boc-4-
Amino-D-phenylalanine.
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Data Processing & Interpretation
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Caption: Workflow for the spectroscopic analysis of Boc-4-Amino-D-phenylalanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Boc-Phe(4-NH2)-OH = 98.0 HPLC 55533-24-9 [sigmaaldrich.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b558464?utm_src=pdf-body-img
https://www.benchchem.com/product/b558464?utm_src=pdf-body
https://www.benchchem.com/product/b558464?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/IN/en/product/aldrich/671770
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2. 4-Amino-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine | C14H20N204 | CID 7019658
- PubChem [pubchem.ncbi.nim.nih.gov]

3. chemimpex.com [chemimpex.com]

4. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Spectroscopic Profile of Boc-4-Amino-D-phenylalanine:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Boc-4-Amino-D-phenylalanine
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-4-Amino-D-phenylalanine
https://www.chemimpex.com/products/03948
https://www.benchchem.com/pdf/Application_Note_Mass_Spectrometry_Fragmentation_Analysis_of_Peptides_Containing_BOC_L_Phenylalanine_C.pdf
https://www.benchchem.com/product/b558464#spectroscopic-data-nmr-ir-ms-for-boc-4-amino-d-phenylalanine
https://www.benchchem.com/product/b558464#spectroscopic-data-nmr-ir-ms-for-boc-4-amino-d-phenylalanine
https://www.benchchem.com/product/b558464#spectroscopic-data-nmr-ir-ms-for-boc-4-amino-d-phenylalanine
https://www.benchchem.com/product/b558464#spectroscopic-data-nmr-ir-ms-for-boc-4-amino-d-phenylalanine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b558464?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

